molecular formula C7H7N3O2S B8158784 1-(Cyclopropylsulfonyl)-1H-pyrazole-4-carbonitrile

1-(Cyclopropylsulfonyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B8158784
M. Wt: 197.22 g/mol
InChI Key: OTABCGPJZOAMFP-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-1H-pyrazole-4-carbonitrile is a chemical compound with a unique structure that includes a cyclopropylsulfonyl group attached to a pyrazole ring, which is further substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylsulfonyl)-1H-pyrazole-4-carbonitrile typically involves the cycloaddition of suitable precursors. One common method includes the reaction of cyclopropylsulfonyl chloride with a pyrazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylsulfonyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The carbonitrile group can also participate in hydrogen bonding or other interactions that modulate biological pathways .

Comparison with Similar Compounds

  • 1-(Cyclopropylsulfonyl)-1H-pyrazole-3-carbonitrile
  • 1-(Cyclopropylsulfonyl)-1H-pyrazole-5-carbonitrile
  • 1-(Cyclopropylsulfonyl)-1H-pyrazole-4-carboxamide

Comparison: 1-(Cyclopropylsulfonyl)-1H-pyrazole-4-carbonitrile is unique due to the position of the carbonitrile group on the pyrazole ring, which can significantly influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

1-cyclopropylsulfonylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-3-6-4-9-10(5-6)13(11,12)7-1-2-7/h4-5,7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTABCGPJZOAMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2C=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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